molecular formula C4H5NO6S B1203968 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid CAS No. 82436-78-0

1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid

Cat. No. B1203968
Key on ui cas rn: 82436-78-0
M. Wt: 195.15 g/mol
InChI Key: GVJXGCIPWAVXJP-UHFFFAOYSA-N
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Patent
US07867774B2

Procedure details

To 100E6 carboxylated microspheres (previously activated with sulfo-N-hydroxysuccinimide and EDC) in 0.5 mL of carbonate buffer (pH 9) was added 2 mg of 5-aminotropolone dissolved in 25 μL of dimethyl sulfoxide. The suspension was agitated for 4 hours, and the excess reagent was washed away from the microspheres.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mg
Type
reactant
Reaction Step Three
Quantity
0.5 mL
Type
solvent
Reaction Step Four
Quantity
25 μL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(C1CC(=O)N(O)C1=O)(O)(=O)=O.C(Cl)CCl.[CH:17]1[C:24](N)=[CH:23][CH:22]=[C:21]([OH:26])[C:19](=[O:20])[CH:18]=1>C(=O)([O-])[O-].CS(C)=O>[CH:24]1[CH:17]=[CH:18][C:19](=[O:20])[C:21]([OH:26])=[CH:22][CH:23]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)C1C(=O)N(C(C1)=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCl)Cl
Step Three
Name
Quantity
2 mg
Type
reactant
Smiles
C1=CC(=O)C(=CC=C1N)O
Step Four
Name
Quantity
0.5 mL
Type
solvent
Smiles
C([O-])([O-])=O
Step Five
Name
Quantity
25 μL
Type
solvent
Smiles
CS(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The suspension was agitated for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the excess reagent was washed away from the microspheres

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C1=CC=C(C(=O)C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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